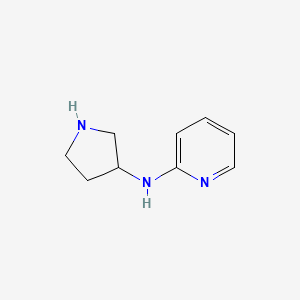

N-(pyrrolidin-3-yl)pyridin-2-amine

Description

Significance within Pyridine (B92270) and Pyrrolidine (B122466) Scaffolds

The importance of N-(pyrrolidin-3-yl)pyridin-2-amine in medicinal chemistry is rooted in the established value of its constituent parts: the pyridine and pyrrolidine rings.

The pyridine ring is one of the most prevalent heterocyclic scaffolds in pharmaceuticals. researchgate.netnih.gov It is structurally related to benzene (B151609), with one carbon atom replaced by a nitrogen atom, which imparts distinct chemical properties. wikipedia.org This modification can enhance a molecule's metabolic stability, improve permeability, and resolve issues with protein binding. nih.gov The pyridine motif is a component of numerous FDA-approved drugs with a wide array of therapeutic applications, including agents for tuberculosis, cancer, and Alzheimer's disease. researchgate.net Its ability to act as a polar, basic solvent and its role in activating certain chemical reactions also make it a valuable component in organic synthesis. wikipedia.org

The pyrrolidine ring , a saturated five-membered nitrogen heterocycle, is also a cornerstone of drug design. nih.govresearchgate.net It is the most common five-membered non-aromatic nitrogen heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov Unlike flat aromatic rings, the non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for greater three-dimensional exploration of pharmacophore space. nih.govresearchgate.net A key feature of the pyrrolidine ring is its stereogenicity; the presence of chiral centers allows for the creation of multiple stereoisomers, where the spatial orientation of substituents can lead to significantly different biological profiles and binding modes with target proteins. nih.govresearchgate.net This structural complexity is critical for achieving target selectivity and potency in drug candidates. frontiersin.org

Overview of Therapeutic Relevance in Drug Discovery

The combination of the pyridine and pyrrolidine moieties in a single molecule has given rise to derivatives with significant therapeutic potential, particularly in oncology and immunology. Research has focused on utilizing the this compound framework to develop potent and selective enzyme inhibitors.

A notable application is in the development of Janus kinase (JAK) inhibitors. google.com The JAK family of enzymes plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses. google.com Dysregulation of JAK activity is implicated in autoimmune diseases like rheumatoid arthritis and psoriasis, as well as in certain cancers. google.com Substituted N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a derivative of the core structure, has been specifically investigated for its ability to inhibit JAK1 and JAK3, making it a promising candidate for treating these conditions. google.com

Furthermore, related structures have shown potent activity against other kinases involved in cancer. For instance, derivatives incorporating an imidazo[1,2-a]pyridine-pyridine structure have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov Mutations in FLT3 are common in acute myeloid leukemia (AML), and inhibitors of this kinase are an important therapeutic strategy. nih.gov

The table below summarizes the biological targets for compounds containing the this compound scaffold or closely related structures.

| Compound Class/Derivative | Biological Target | Therapeutic Area |

| Substituted N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Janus Kinase (JAK1, JAK3) google.com | Autoimmune Diseases, Inflammation, Cancer google.com |

| 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine | FMS-like tyrosine kinase 3 (FLT3) nih.gov | Cancer (Leukemia) nih.gov |

| Pyrrolidine-containing derivatives | Chemokine receptor CXCR4 frontiersin.org | HIV, Inflammation, Cancer Metastasis frontiersin.org |

| (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine derivatives | Serotonin Receptors | Neurological Disorders (Anxiety, Depression) |

Historical Context of Related Chemical Entities

The scientific journey of this compound is built upon a long history of research into its parent heterocycles.

The pyrrolidine ring structure is found in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, which have been known for centuries. wikipedia.org The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are also derivatives of pyrrolidine. wikipedia.org This natural prevalence established the pyrrolidine scaffold as a biocompatible and structurally important motif early in the study of organic chemistry.

Pyridine was first discovered in the 1840s, initially produced from coal tar. wikipedia.org Its chemical structure, however, was not definitively determined until the work of Wilhelm Körner in 1869 and James Dewar in 1871. They proposed that pyridine is derived from benzene by the replacement of a C-H group with a nitrogen atom, a structure that was later confirmed experimentally. wikipedia.org A key milestone in its synthesis was the development of the Chichibabin pyridine synthesis in 1924, a condensation reaction that remains a fundamental approach for creating pyridine rings from simpler aldehydes and ketones. wikipedia.org The convergence of these two historical scaffolds into hybrid molecules like this compound represents a modern strategy in medicinal chemistry, leveraging the well-established properties of each to create novel compounds with tailored biological functions.

Properties

IUPAC Name |

N-pyrrolidin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-5-11-9(3-1)12-8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMVTRSSBJCRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Pyrrolidin 3 Yl Pyridin 2 Amine

Diverse Synthetic Pathways for N-(pyrrolidin-3-yl)pyridin-2-amine

The construction of the this compound framework can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Direct approaches to this compound typically involve the formation of the crucial carbon-nitrogen bond between the pyrrolidine (B122466) and pyridine (B92270) moieties in a single key step. Two prominent methods for this transformation are palladium-catalyzed cross-coupling reactions and reductive amination.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov This reaction would involve the coupling of 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with 3-aminopyrrolidine (B1265635). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrates.

Reductive amination offers an alternative route, involving the reaction of a pyrrolidin-3-one with 2-aminopyridine (B139424) in the presence of a reducing agent. nih.govyoutube.com The initial reaction forms an enamine or imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is advantageous due to its operational simplicity and the use of readily available starting materials. nih.gov

| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Product |

| Buchwald-Hartwig Amination | 2-Halopyridine | 3-Aminopyrrolidine | Palladium catalyst, phosphine ligand, base | This compound |

| Reductive Amination | Pyrrolidin-3-one | 2-Aminopyridine | Reducing agent (e.g., NaBH(OAc)₃) | This compound |

Convergent synthesis involves the separate synthesis of the pyrrolidine and pyridine fragments, which are then coupled in a final step. This approach allows for the independent modification of each fragment before their union, facilitating the rapid generation of a library of analogues. For instance, a protected 3-aminopyrrolidine derivative and a functionalized 2-halopyridine can be prepared separately and then coupled using methods like the Buchwald-Hartwig amination.

In contrast, a divergent synthesis strategy would begin with a common intermediate that can be elaborated into a variety of target molecules. rsc.org For example, a suitably protected pyrrolidine ring could be the starting point. Derivatization of this core structure, followed by the introduction of the 2-aminopyridine moiety, would lead to a range of this compound analogues. This approach is particularly useful for exploring the structure-activity relationships of a series of related compounds.

As this compound possesses a stereocenter at the 3-position of the pyrrolidine ring, the synthesis of enantiomerically pure forms is often a primary objective.

Stereoselective synthesis can be achieved by employing chiral starting materials or by using chiral catalysts or reagents. For example, enantiopure 3-aminopyrrolidine derivatives, which can be synthesized from chiral precursors like amino acids, can be used in the direct reaction approaches described above to yield enantiopure (R)- or (S)-N-(pyrrolidin-3-yl)pyridin-2-amine. researchgate.net Asymmetric hydrogenation of a suitable prochiral precursor is another powerful technique to establish the desired stereochemistry. researchgate.net

Chiral resolution is a common method for separating a racemic mixture of this compound into its individual enantiomers. wikipedia.org This is typically achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. nih.gov After separation, the resolving agent is removed to afford the enantiomerically pure amines.

| Technique | Description |

| Stereoselective Synthesis | Utilizes chiral starting materials or chiral catalysts to produce a single enantiomer. |

| Chiral Resolution | Separates a racemic mixture into individual enantiomers through the formation and separation of diastereomeric salts. |

Synthesis of this compound Derivatives and Analogues

The derivatization of this compound can be directed towards either the pyrrolidine or the pyridine ring, allowing for a systematic exploration of the chemical space around this scaffold.

The secondary amine of the pyrrolidine ring is a key site for functionalization.

N-Alkylation can be readily achieved by treating this compound with alkyl halides in the presence of a base. wikipedia.orgchemrxiv.orgresearchgate.net This reaction introduces an alkyl group onto the pyrrolidine nitrogen. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.

N-Acylation can be accomplished by reacting the parent compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. nih.gov This reaction leads to the formation of the corresponding amides.

| Modification | Reagent Type | Product Type |

| N-Alkylation | Alkyl halide, Aldehyde/Ketone | N-Alkyl derivative |

| N-Acylation | Acyl chloride, Anhydride | N-Acyl derivative (Amide) |

The pyridine ring of this compound can also be modified through various aromatic substitution reactions. The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, under forcing conditions, electrophiles can be introduced, typically at the C-3 and C-5 positions relative to the ring nitrogen. nih.gov

Nucleophilic aromatic substitution is more facile for pyridines, particularly at the positions ortho and para to the ring nitrogen (C-2 and C-4). digitellinc.com If the pyridine ring of this compound were to contain a suitable leaving group, it could be displaced by a variety of nucleophiles.

Furthermore, modern cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce new carbon-carbon bonds onto the pyridine ring, provided a halogenated derivative of this compound is available.

Modifications of the Amine Linker

The amine linker in this compound provides a crucial point for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. Key transformations of this linker involve alkylation, acylation, and sulfonylation reactions.

N-Alkylation: The secondary amine of the pyrrolidine ring and the primary amine of the 2-aminopyridine can undergo N-alkylation. Selective alkylation can be achieved by employing suitable protecting group strategies. For instance, the pyrrolidine nitrogen can be protected with a Boc group, directing alkylation to the aminopyridine nitrogen. Subsequent deprotection would yield the N-alkylated product.

N-Acylation: Acylation of the amine linker with various acylating agents such as acid chlorides or anhydrides can introduce amide functionalities. These modifications can influence the compound's polarity and hydrogen bonding capabilities.

N-Sulfonylation: Reaction with sulfonyl chlorides can furnish sulfonamide derivatives. This transformation is often employed to introduce acidic protons and alter the electronic properties of the molecule.

Isotopic Labeling and Deuteration Strategies for this compound

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) into this compound can be achieved through various synthetic strategies.

Deuteration: Deuterium can be incorporated into the pyrrolidine ring or the pyridine ring. For instance, reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄) can introduce deuterium atoms at specific positions. One possible strategy involves the reductive amination of a suitable ketone precursor with a deuterated reducing agent to form the pyrrolidine ring with deuterium labels. Isotope exchange reactions using deuterated water (D₂O) under appropriate catalytic conditions can also be employed to label specific C-H bonds. mdpi.com

Carbon-14 Labeling: Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative drug metabolism studies. nanobioletters.commdpi.com The synthesis of ¹⁴C-labeled this compound would likely involve a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]cyanide or [¹⁴C]methyl iodide. nanobioletters.commdpi.com For example, a synthetic route could be designed where the pyridine ring is constructed using a ¹⁴C-labeled building block.

Nitrogen-15 Labeling: Stable isotope labeling with ¹⁵N can be useful for mechanistic studies and in nuclear magnetic resonance (NMR) spectroscopy. Nitrogen isotope exchange on the pyridine ring can be achieved using ¹⁵N-labeled ammonia (B1221849) or its derivatives under specific reaction conditions. researchgate.net

A summary of potential isotopic labeling strategies is presented in the table below.

| Isotope | Labeling Reagent/Method | Potential Labeled Position(s) |

| Deuterium (²H) | Sodium borodeuteride (NaBD₄) | Pyrrolidine ring |

| Deuterium (²H) | Deuterated water (D₂O) with catalyst | Pyridine or pyrrolidine ring |

| Carbon-14 (¹⁴C) | [¹⁴C]KCN, [¹⁴C]CH₃I | Pyridine or pyrrolidine ring (multi-step synthesis) |

| Nitrogen-15 (¹⁵N) | [¹⁵N]NH₄Cl | Pyridine ring nitrogen |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. Several strategies can be applied to the synthesis of this compound to improve its environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nanobioletters.commdpi.comresearchgate.net The synthesis of both the 2-aminopyridine and pyrrolidine moieties can potentially be accelerated using microwave technology. For instance, multicomponent reactions to form substituted 2-aminopyridines have been efficiently carried out under microwave irradiation. nih.govnih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. Biocatalysts, such as transaminases and imine reductases, can be employed for the asymmetric synthesis of the chiral pyrrolidine ring, providing high enantiomeric purity under mild reaction conditions. researchgate.netnih.govdocumentsdelivered.com The use of biocatalysts can reduce the need for protecting groups and harsh reagents.

Solvent Selection: The choice of solvent has a significant impact on the environmental impact of a chemical process. Utilizing greener solvents, such as water, ethanol, or supercritical fluids, in the synthesis of this compound can significantly reduce volatile organic compound (VOC) emissions. Catalyst-free and solvent-free reaction conditions for the synthesis of 2-aminopyridine derivatives have also been reported, offering a substantial green advantage. mdpi.com

A comparison of conventional and green chemistry approaches is outlined below.

| Feature | Conventional Approach | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation |

| Catalysis | Traditional chemical catalysts (may involve heavy metals) | Biocatalysts (enzymes) |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Byproducts | May generate significant waste | Aims for higher atom economy and less waste |

Advanced Spectroscopic Characterization for N Pyrrolidin 3 Yl Pyridin 2 Amine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and stereochemistry of N-(pyrrolidin-3-yl)pyridin-2-amine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would be divided into two main regions: the aromatic region for the pyridine (B92270) ring protons and the aliphatic region for the pyrrolidine (B122466) ring protons.

Pyridine Ring Protons: The four protons on the pyridine ring would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their position relative to the nitrogen atom and the amino substituent.

Pyrrolidine Ring Protons: The protons on the pyrrolidinyl ring would be found in the upfield, aliphatic region (approximately δ 1.5-4.0 ppm). The methine proton at the C3 position, attached to the nitrogen of the amino group, would likely appear as a multiplet. The methylene (B1212753) protons at C2, C4, and C5 would also exhibit complex splitting patterns due to coupling with each other.

Amine Protons: The protons on the amine nitrogens (one on the pyrrolidine ring and one linking the two rings) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Pyridine Ring Carbons: Five distinct signals would be expected in the aromatic region (δ 100-160 ppm). The carbon atom attached to the amino group (C2) would be significantly affected by the nitrogen's electron-donating character.

Pyrrolidine Ring Carbons: Four signals would be expected in the aliphatic region (δ 25-60 ppm). The chemical shift of the C3 carbon would be influenced by the attached nitrogen atom.

Techniques like Heteronuclear Single Quantum Coherence (HSQC) would be employed to correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. columbia.edu

Two-Dimensional NMR Experiments for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the pyridine ring and within the pyrrolidine ring, confirming their relative positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes longer-range (2-3 bond) correlations between protons and carbons. columbia.edu It would be instrumental in connecting the pyrrolidine ring to the pyridine ring through the linking nitrogen atom by showing a correlation between the pyrrolidinyl C3-H and the pyridinyl C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help determine the preferred conformation of the molecule, particularly the relative orientation of the two ring systems.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the unambiguous confirmation of the molecular formula, C₉H₁₃N₃.

Fragmentation Analysis: In a typical electron ionization (EI) mass spectrum, the molecular ion would undergo fragmentation. The presence of nitrogen means the molecule has an odd molecular weight. whitman.edu Key fragmentation pathways would likely involve:

Cleavage of the C-N bond between the two rings.

Fragmentation of the pyrrolidine ring, often initiated by cleavage alpha to the nitrogen atom. libretexts.org

Loss of small, stable molecules or radicals from the pyridine ring.

The analysis of these fragment ions provides corroborating evidence for the proposed structure. chemguide.co.uk

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational frequencies.

N-H Stretching: Both IR and Raman spectra would be expected to show characteristic N-H stretching vibrations in the region of 3200-3500 cm⁻¹. The secondary amine linking the rings and the secondary amine within the pyrrolidine ring would contribute to these bands.

C-N Stretching: Vibrations corresponding to the C-N bonds of the amines and the pyridine ring would appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring would exhibit characteristic stretching vibrations for C=C and C=N bonds in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹.

The Raman spectrum of pyridine-containing compounds typically shows strong bands associated with the ring breathing modes around 1000 cm⁻¹. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS can define the connectivity of a molecule, single-crystal X-ray crystallography provides the definitive, three-dimensional structure in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield precise information on:

Bond lengths and angles: Confirming the geometric parameters of both the pyridine and pyrrolidine rings.

Intermolecular Interactions: Revealing how the molecules pack together, including any hydrogen bonding involving the amine groups, which would be expected for this structure.

Although no specific crystal structure for this compound is currently available in public databases, analysis of related structures, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, demonstrates how intermolecular N-H···N hydrogen bonds can play a significant role in the crystal packing. nih.gov

Molecular Mechanisms of Action and Biological Target Engagement of N Pyrrolidin 3 Yl Pyridin 2 Amine

Investigation of Cyclin-Dependent Kinase (CDK) Inhibition by N-(pyrrolidin-3-yl)pyridin-2-amine

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle. mdpi.com Their dysregulation is a hallmark of many cancers, making them a significant target for therapeutic intervention. google.comsci-hub.se The pyridine-amine-pyrimidine scaffold, a core structural feature of this compound, is known to interact with the ATP-binding site of kinases. mdpi.com

In Vitro Enzymatic Assays of CDK Activity

In vitro enzymatic assays are crucial for determining the inhibitory potency of a compound against specific kinases. For derivatives and compounds with similar core structures to this compound, these assays have revealed potent inhibitory activity against several CDKs. For instance, a series of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives, which also feature a pyridine-amine moiety, demonstrated significant inhibition of CDK4 and CDK6. One of the most potent compounds in this series, compound 21a, exhibited IC50 values of 0.01 μM for CDK4 and 0.026 μM for CDK6, while showing high selectivity against CDK2 (IC50 = 0.70 μM). encyclopedia.pub Similarly, another study on 7-thienylpyrido[2,3-d]pyrimidines, which share the pyrido-pyrimidine scaffold, identified compounds with CDK6 inhibitory activity, with one compound showing an IC50 value of 115.38 nM. encyclopedia.pub

Table 1: Inhibitory Activity of Related Compounds on CDKs

| Compound Class | Target CDK | IC50 (nM) |

|---|---|---|

| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK4 | 10 |

| CDK6 | 26 |

Molecular Interactions within the CDK Active Site

The inhibitory action of compounds like this compound at the molecular level involves specific interactions with the ATP-binding pocket of the CDK. The pyridine-amine-pyrimidine scaffold is critical for forming hydrogen bonds with hinge residues of the target kinase. mdpi.com For example, in related pyrimidine (B1678525) derivatives, the 2-amine-thiazole moiety has been shown to form a hydrogen bond with the highly conserved aspartate residue (Asp163 in CDK6) of the Asp-Phe-Gly (DFG) motif. mdpi.com This interaction is complemented by strong hydrophobic interactions between the methyl thiazole (B1198619) group and the gatekeeper residues of the kinase. mdpi.com Molecular docking studies of similar inhibitor classes have shown that the pyrimidyl amine core can form key hydrogen bonds with cysteine residues (e.g., Cys106 in CDK9), firmly anchoring the inhibitor in the ATP binding pocket. sci-hub.se These interactions are crucial for the potent and selective inhibition of CDKs.

Cellular Effects on Cell Cycle Progression in Pre-clinical Models

The inhibition of CDKs by compounds such as this compound is expected to translate into cellular effects, primarily the arrest of cell cycle progression. google.com In pre-clinical models using cancer cell lines, inhibitors with similar scaffolds have demonstrated the ability to induce cell cycle arrest, typically at the G0/G1 or G2/M phases, and promote apoptosis. sci-hub.semdpi.com For instance, a pyrazolo[4,3-b]pyridine derivative that inhibits both FLT3 and CDK4 induced G0/G1 phase arrest and apoptosis in a concentration-dependent manner in the MV4-11 AML cell line. mdpi.com This was accompanied by the inhibition of phosphorylation of the downstream CDK4/6 substrate, the retinoblastoma (Rb) protein. mdpi.com Similarly, treatment of acute leukemia cells with a pyrazolo[4,3-f]quinoline derivative led to G1 phase arrest and activation of the apoptotic cascade. mdpi.com These cellular outcomes are a direct consequence of inhibiting the enzymatic activity of CDKs that drive the cell through its various phases. mdpi.com

Elucidation of Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis. nih.govmdpi.com It is a well-established therapeutic target for type 2 diabetes. mdpi.comnih.gov

In Vitro Receptor Binding and Functional Assays

The interaction of a compound with the GLP-1R is characterized through in vitro binding and functional assays. While direct data for this compound is not available, studies on other small molecule GLP-1R agonists provide a framework for understanding this interaction. For example, a series of fused-heterocyclic derivatives were evaluated for their GLP-1R agonist activity, with the most potent compound, 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a] pyridin-2-yl)phenyl methanesulfonate (B1217627) (8e), showing an EC50 of 7.89 μM. nih.gov These assays typically measure the ability of the compound to displace a radiolabeled ligand from the receptor (binding) and to stimulate downstream signaling pathways, such as cyclic AMP (cAMP) production (functional). nih.gov

Table 2: Agonist Activity of a Related Fused-Heterocyclic Derivative

| Compound | Target | EC50 (µM) |

|---|

Agonist Activity in Cellular Systems Expressing GLP-1R

The functional consequence of GLP-1R agonism is often assessed in cellular systems engineered to express the receptor, such as Chinese hamster ovary (CHO) or human embryonic kidney (HEK293) cells. nih.govnih.gov In these systems, the activation of GLP-1R by an agonist leads to a cascade of intracellular events, most notably the production of cAMP. nih.gov This can be measured to quantify the agonist's potency and efficacy. For instance, the neuroprotective effects of a dual GLP-1R/GIPR co-agonist were demonstrated in human neuroblastoma cells by measuring cAMP production in the presence and absence of specific receptor inhibitors. nih.gov The ultimate physiological response to GLP-1R activation in pancreatic β-cells is the potentiation of glucose-dependent insulin (B600854) secretion. mdpi.comacs.org

Non-human Pre-clinical Investigations of Metabolic Regulation

Direct non-human pre-clinical investigations focusing specifically on the metabolic regulation of this compound are not prominently documented in the current body of scientific literature. However, studies on analogous compounds suggest that metabolism is a key consideration in the development of therapeutic agents. For instance, research on other heterocyclic amine derivatives often involves evaluating their metabolic stability in liver microsomes to predict their pharmacokinetic profile. Such studies are crucial for determining the compound's half-life and potential for drug-drug interactions.

Identification of Other Potential Molecular Targets

While the direct molecular targets of this compound are yet to be fully elucidated, the structural motif is present in compounds that have been investigated for their affinity to a range of biological targets. These findings suggest potential avenues for the therapeutic application of this compound and its derivatives.

Based on the activity of structurally similar molecules, potential molecular targets could include:

Cannabinoid Receptor 1 (CB1): Diarylureas containing a pyrrolidin-1-yl)pyridin-2-yl moiety have been identified as allosteric modulators of the CB1 receptor. nih.govacs.org These compounds have been shown to influence the binding of orthosteric ligands and modulate the receptor's activity, suggesting that this compound could potentially interact with the endocannabinoid system.

Histamine (B1213489) H3 Receptor (H3R): Non-imidazole derivatives of 4-(azetidin-1-yl)pyrimidin-2-amine have been developed as potent H3R agonists. nih.gov Given the structural similarities, particularly the aminopyridine core, it is plausible that this compound could exhibit activity at histamine receptors, which are involved in regulating neurotransmitter release. nih.gov

C-X-C Chemokine Receptor Type 4 (CXCR4): Dipyrimidine amines have been designed as antagonists of the CXCR4 receptor, a key player in inflammation and metastasis. nih.gov The pyridin-2-amine scaffold is a component of these potent antagonists, indicating a potential for this compound to interfere with the CXCL12/CXCR4 signaling axis.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): A pyrazolopyrazine derivative containing a pyridin-2-ylmethoxy group has been identified as a negative allosteric modulator (NAM) of mGluR5. researchgate.net This suggests that the broader pyridinyl-amine structure could be a basis for developing modulators of glutamate signaling.

Insulin-Regulated Aminopeptidase (IRAP): Imidazo[1,5-a]pyridines with a pyrrolidin-2-yl substituent have been evaluated as inhibitors of IRAP, an enzyme involved in processing peptide hormones. diva-portal.org This points to a potential role for this compound in modulating peptidergic signaling.

The following table summarizes the potential molecular targets for this compound based on the activity of structurally related compounds.

| Potential Molecular Target | Class of Related Compound | Observed Activity of Related Compound | Reference |

| Cannabinoid Receptor 1 (CB1) | Diarylureas | Allosteric Modulation | nih.govacs.org |

| Histamine H3 Receptor (H3R) | 4-(Azetidin-1-yl)pyrimidin-2-amines | Agonism | nih.gov |

| C-X-C Chemokine Receptor Type 4 (CXCR4) | Dipyrimidine Amines | Antagonism | nih.gov |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Pyrazolopyrazines | Negative Allosteric Modulation | researchgate.net |

| Insulin-Regulated Aminopeptidase (IRAP) | Imidazo[1,5-a]pyridines | Inhibition | diva-portal.org |

Signaling Pathway Modulation by this compound

Given the potential molecular targets identified through structural analogy, this compound could modulate several key signaling pathways:

G-protein-coupled receptor (GPCR) Signaling: Interaction with GPCRs such as CB1, H3R, and CXCR4 would implicate this compound in the modulation of downstream signaling cascades. nih.govnih.govnih.gov For instance, as a potential CB1 receptor modulator, it could influence cyclic adenosine (B11128) monophosphate (cAMP) levels and mitogen-activated protein kinase (MAPK) pathways. nih.gov If it acts on the H3R, it could regulate the release of various neurotransmitters. nih.gov As a CXCR4 antagonist, it could inhibit Gαi-mediated signaling, which is involved in cell migration and proliferation. nih.gov

Glutamatergic Signaling: By potentially acting as a negative allosteric modulator of mGluR5, the compound could dampen the effects of glutamate, the primary excitatory neurotransmitter in the central nervous system. researchgate.net This could have implications for conditions characterized by excessive glutamatergic activity.

Peptidergic Signaling: Inhibition of IRAP could lead to altered levels of its peptide substrates, thereby influencing physiological processes regulated by these peptides. diva-portal.org

The following table outlines the potential signaling pathway modulation by this compound based on its putative molecular targets.

| Potential Molecular Target | Potential Signaling Pathway Modulation | Potential Downstream Effects | Reference |

| Cannabinoid Receptor 1 (CB1) | Modulation of Gi/o-coupled signaling | Altered cAMP levels, MAPK activation | nih.gov |

| Histamine H3 Receptor (H3R) | Regulation of presynaptic Gi/o-coupled signaling | Inhibition of neurotransmitter release (e.g., histamine, acetylcholine) | nih.gov |

| C-X-C Chemokine Receptor Type 4 (CXCR4) | Inhibition of Gαi-mediated signaling | Reduced cell migration, invasion, and angiogenesis | nih.gov |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Negative allosteric modulation of Gq-coupled signaling | Attenuation of intracellular calcium mobilization and IP3 production | researchgate.net |

| Insulin-Regulated Aminopeptidase (IRAP) | Alteration of peptide hormone processing | Modulation of physiological processes regulated by IRAP substrates | diva-portal.org |

Structure Activity Relationship Sar and Ligand Design Principles for N Pyrrolidin 3 Yl Pyridin 2 Amine Scaffolds

Systematic SAR Studies of N-(pyrrolidin-3-yl)pyridin-2-amine Derivatives

Systematic investigation into derivatives of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity across different target classes.

Modifications to both the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the connecting amine, have profound effects on target engagement and potency.

Pyrrolidine Ring Substitutions: The nitrogen of the pyrrolidine ring is a common point of modification. In the context of dopamine (B1211576) D3 and D4 receptor antagonists, the nature of the N-substituent plays a critical role in determining affinity and selectivity. For instance, an N-benzyl group on the pyrrolidin-3-yl moiety was found to be important for high affinity. gardp.org In studies of imidazopyridine derivatives as PI3Kα inhibitors, the pyrrolidine ring itself proved superior to other cyclic amines like morpholine (B109124) or piperidine (B6355638), suggesting its specific size and conformation are optimal for fitting into the target's binding pocket.

Pyridine Ring Substitutions: The electronic and steric properties of substituents on the pyridine ring can modulate binding affinity. For Rho-kinase (ROCK) inhibitors based on a related 4-aryl-thiazole-2-amine scaffold, derivatives with a 4-pyridine substitution were generally more potent than those with a 3-pyridine substitution. brieflands.com In the development of Checkpoint Kinase 1 (CHK1) inhibitors, hybridization of scaffolds led to a series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles where substitutions on the pyridine ring were explored to balance potency and ADME properties. acs.org

Amine Linker and Acyl Group Modifications: In many applications, the core amine is part of a larger functional group, such as an amide. For N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on related pyrrolidine amide derivatives showed that small, lipophilic substituents on a terminal phenyl group were preferable for optimal potency. wikipedia.org Similarly, for pyrimidine-4-carboxamide (B1289416) based inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), replacing more polar groups with a pyrrolidine at a key position increased potency nearly four-fold, indicating the favorability of the pyrrolidine ring in the specific binding pocket. tandfonline.com

The following interactive table summarizes key SAR findings for derivatives containing the pyrrolidine-pyridine motif.

| Scaffold/Target Class | Modified Region | Favorable Substituents/Features | Unfavorable Substituents/Features | Impact on Activity | Reference |

|---|---|---|---|---|---|

| (S)-N-(3-pyrrolidinyl)benzamides (Dopamine D3/D4 Antagonists) | Pyrrolidine N-substituent | Benzyl group | - | Important for affinity and selectivity. | gardp.org |

| Imidazopyridine Derivatives (PI3Kα Inhibitors) | Cyclic Amine | Pyrrolidine | Morpholine, Piperidine | Pyrrolidine provided the highest inhibitory rate. | |

| Pyrrolidine Amides (NAAA Inhibitors) | Terminal Acyl Group | Small, lipophilic 3-phenyl substituents | - | Significantly influences inhibitor activity. | wikipedia.org |

| Pyrimidine-4-carboxamides (NAPE-PLD Inhibitors) | R3 Substituent | Pyrrolidine | Dimethylamine, Morpholine | Pyrrolidine was the most effective, increasing potency ~4-fold. | tandfonline.com |

| 4-Aryl-thiazole-2-amines (ROCK Inhibitors) | Pyridine Position | 4-position substitution | 3-position substitution | 4-substituted compounds were generally more potent. | brieflands.com |

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows it to adopt various conformations, a phenomenon known as pseudorotation. nih.gov This flexibility enables the scaffold to explore three-dimensional space and adopt specific "bioactive conformations" required for optimal binding to a biological target.

The pyrrolidine ring typically adopts puckered conformations, such as the envelope or twisted (half-chair) forms. wikipedia.orgamazonaws.com The specific pucker and the orientation of substituents (axial vs. equatorial) are critical for biological activity. For example, in rhodium(III) complexes containing a related (R)-1-(pyridin-2-ylmethyl)pyrrolidine ligand, the pyrrolidine ring adopts an envelope conformation where the pyridin-2-ylmethyl group is positioned equatorially to minimize steric hindrance. wikipedia.org

X-ray crystallography has been instrumental in revealing the bioactive conformations of inhibitors containing this scaffold. A crystal structure of a neuronal nitric oxide synthase (nNOS) inhibitor, which features a substituted this compound core, bound to the enzyme's heme domain provides a clear snapshot of its binding mode. rcsb.org Such structural data are invaluable for understanding how the ligand orients itself within the active site and which conformation is responsible for its inhibitory effect. rcsb.org Computational studies, including Density Functional Theory (DFT) and molecular modeling, complement experimental data by predicting low-energy conformations and the barriers to ring inversion. wikipedia.orgresearchgate.net

Chirality is a defining feature of the this compound scaffold, with the C3 position of the pyrrolidine ring being a common stereocenter. The absolute configuration (R or S) at this center frequently has a dramatic impact on biological activity and target selectivity.

For instance, studies on dopamine receptor antagonists revealed that the (S)-enantiomer of N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide showed significantly higher affinity for D3 and D4 receptors compared to its (R)-enantiomer. gardp.org Conversely, for certain kinase inhibitors, the (R)-configuration at the pyrrolidine C3 position is critical for potent activity. wikipedia.org In the case of quinolone antibacterials, the stereochemistry of side chains attached to the pyrrolidine ring significantly affects both potency and in vivo efficacy. researchgate.net

Furthermore, in substituted pyrrolidines, the relative stereochemistry of multiple substituents (cis vs. trans) is also crucial. The crystal structure of an nNOS inhibitor revealed that the (3R,4R) relative stereochemistry was key for its binding. rcsb.org This stereochemical preference dictates the precise three-dimensional arrangement of functional groups, ensuring they can form optimal interactions—such as hydrogen bonds and hydrophobic contacts—with amino acid residues in the target's binding site.

Rational Drug Design Strategies based on the this compound Scaffold

The defined structure and known SAR of the this compound scaffold make it an excellent starting point for rational drug design. Two prominent strategies are structure-based drug design (SBDD) and scaffold hopping.

Structure-Based Drug Design (SBDD): When high-resolution structural information of the target protein (e.g., from X-ray crystallography) is available, SBDD becomes a powerful tool. By visualizing the inhibitor bound in the active site, medicinal chemists can identify opportunities to improve binding affinity and selectivity. For example, observing an unoccupied hydrophobic pocket near the pyridine ring could prompt the addition of a lipophilic substituent at that position. The discovery of novel Factor Xa inhibitors and ROCK inhibitors has been successfully guided by SBDD, using co-crystal structures to optimize the fit of pyrrolidine-based scaffolds within the enzyme's active site. researchgate.netosti.gov This approach allows for the targeted design of new analogues with enhanced potency by introducing functionalities that can form specific hydrogen bonds or van der Waals interactions with target residues. acs.org

Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different moiety that maintains the original's key pharmacophoric features. The goal is often to improve properties like synthetic accessibility, patentability, or ADME profile while retaining or improving biological activity. A shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based inhibitor of Dual Leucine Zipper Kinase (DLK) to a pyrazole (B372694) core with a similar N-aryl-pyridin-2-amine structure, resulting in improved physicochemical properties and brain penetration. nih.govresearchgate.net Similarly, molecular hybridization, which combines fragments from different known inhibitors, has been used to design new CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold connected to pyridine-containing side chains. mdpi.com

Application of Bioisosteric Replacement in Scaffold Optimization

Bioisosterism is the substitution of an atom or group with another that has similar physical or chemical properties, leading to broadly similar biological effects. researchgate.netresearchgate.net This strategy is frequently used to optimize lead compounds by improving potency, selectivity, metabolic stability, or other pharmacokinetic properties. researchgate.net

For the this compound scaffold, bioisosteric replacements can be applied to several regions:

Pyridine Ring Replacement: The pyridine ring can be replaced with other five- or six-membered heterocycles to modulate electronics, hydrogen bonding capacity, and metabolic stability. Common bioisosteres for pyridine include pyrimidine (B1678525), pyrazine (B50134), and thiazole (B1198619). researchgate.netnih.gov For example, in a series of A2A receptor antagonists, replacing a pyridine with a pyrazine was well-tolerated, while replacement with pyrimidine or thiazole diminished activity. nih.gov

Pyrrolidine Ring Equivalents: The saturated pyrrolidine ring can be replaced by other cyclic amines like piperidine or azetidine, or even by acyclic fragments, to alter conformational flexibility and vectoral projection of substituents. However, as seen in PI3Kα inhibitors, such replacements can sometimes be detrimental, highlighting the privileged nature of the pyrrolidine ring for certain targets.

Functional Group Isosteres: The amine linker itself, or more commonly an amide group derived from it, can be replaced. A classic example is the replacement of an amide bond with a 1,2,3-triazole ring, which mimics the amide's size, dipolar character, and hydrogen bond accepting properties but offers greater metabolic stability. researchgate.net Similarly, a thiophene (B33073) ring is a well-established bioisostere for a benzene (B151609) ring, a substitution that could be applied to aryl groups appended to the core scaffold. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Metrics in Compound Optimization

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics that relate potency to physicochemical properties are crucial for selecting and optimizing lead candidates with a higher probability of success.

Ligand Efficiency (LE): LE measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a useful metric for comparing compounds of different sizes, favoring smaller, more efficient binders. The formula is: LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / N where N is the number of heavy atoms. A higher LE value is generally desirable, particularly in fragment-based screening.

Lipophilic Efficiency (LLE or LiPE): LLE evaluates how effectively a compound utilizes its lipophilicity to achieve potency. gardp.orgwikipedia.org High lipophilicity can lead to non-specific binding, toxicity, and poor pharmacokinetic properties. LLE helps guide optimization towards compounds that gain potency without becoming excessively "greasy." acs.org It is calculated as: LLE = pIC₅₀ - logP (or logD) where pIC₅₀ is the negative logarithm of the potency and logP (or logD) is a measure of lipophilicity. gardp.org An LLE value greater than 5 is often considered a benchmark for a quality drug candidate. acs.org

In optimizing a series of this compound derivatives, these metrics would be applied as follows: chemists would synthesize and test a set of analogues, then calculate LE and LLE for each. An analogue that significantly increases potency (higher pIC₅₀) but also dramatically increases lipophilicity (higher logP) might show a poor or unchanged LLE, indicating a low-quality optimization step. In contrast, a modification that boosts potency while maintaining or even decreasing lipophilicity would result in a higher LLE, marking a more efficient and promising path forward for the optimization campaign. nih.govacs.org This quantitative approach helps to avoid the "molecular obesity" pitfall and guides the design of candidates with a better balance of properties. rsc.org

Computational Chemistry and Molecular Modeling Studies of N Pyrrolidin 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations detailing the electronic structure, molecular orbital energies (such as HOMO and LUMO), electrostatic potential maps, or reactivity descriptors for N-(pyrrolidin-3-yl)pyridin-2-amine have been reported in the available literature. Such studies would be essential to understand its intrinsic chemical properties, stability, and potential reaction mechanisms at a molecular level.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

There are no published molecular docking or molecular dynamics simulation studies that investigate the binding of this compound to any specific biological target. This type of research is crucial for predicting the binding affinity and interaction modes of a ligand within the active site of a protein, which is a foundational step in structure-based drug design. For instance, similar techniques have been applied to understand how derivatives of pyrrolo[3,4-d]pyridazinone interact with cyclooxygenase (COX) enzymes. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

No pharmacophore models based on this compound have been developed, nor has the compound been used as a query in published virtual screening campaigns. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity, a technique that has not yet been applied to this specific molecule according to available data.

QSAR (Quantitative Structure-Activity Relationship) Analysis of this compound Derivatives

A Quantitative Structure-Activity Relationship (QSAR) analysis requires a dataset of structurally related compounds with measured biological activities to build a predictive model. As there are no reported studies on the biological activity of a series of this compound derivatives, no QSAR models have been constructed.

Pre Clinical Investigations and Translational Research Aspects of N Pyrrolidin 3 Yl Pyridin 2 Amine Non Human Focus

Efficacy Studies in Relevant Non-Human Disease Models

Analogues of N-(pyrrolidin-3-yl)pyridin-2-amine have been investigated in various non-human disease models, demonstrating potential therapeutic efficacy across different pathological conditions.

In Vivo Pharmacodynamic Endpoints

Studies on related pyridine (B92270) and pyrrolidine (B122466) derivatives have shown significant pharmacodynamic effects in animal models. For instance, certain pyrrolidine-based CXCR4 antagonists have demonstrated marked efficacy in mouse models of cancer metastasis. nih.govfrontiersin.org In one study, a pyrrolidine derivative significantly mitigated CXCL12/CXCR4 mediated cell migration, a key process in tumor metastasis. nih.gov

Furthermore, research into 2,4-disubstituted pyridine derivatives has revealed significant bactericidal activity against Mycobacterium tuberculosis in both intracellular and biofilm-forming models. frontiersin.org Specifically, these compounds were effective against tubercle bacilli localized within human macrophages, indicating their potential to target intracellular pathogens. frontiersin.org In a mouse model of acute tuberculosis, a related imidazo[1,2-a]pyridine (B132010) amide, Q203, led to a significant reduction in bacterial load. rsc.org

In the context of neurological disorders, a derivative, (R)-3-((E)-2-(pyrrolidin-3-yl)vinyl)-5-(tetrahydropyran-4-yloxy)pyridine, showed statistically significant effects in a novel object recognition test in mice, suggesting cognitive-enhancing properties. google.com

Dose-Response Characterization in Non-Human Animal Studies

Dose-response relationships have been established for several analogous compounds in non-human studies. For the antitubercular agent Q203, a clear dose-dependent reduction in bacterial load was observed in a BALB/c mouse model of M. tuberculosis infection, with 90%, 99%, and 99.9% reduction at doses of 0.4, 2.0, and 10.0 mg/kg, respectively, after 4 weeks of treatment. rsc.org

In studies of macrofilaricidal compounds, a substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivative demonstrated a significant 68% reduction of adult L. sigmodontis worms in infected mice, establishing an in vivo proof of principle for this chemical series. nih.gov Another compound in the same study showed a dose-dependent effect, with one analogue showing an 86% reduction in adult worm burden at 30 mg/kg administered twice daily for 7 days. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies in Non-Human Systems

The in vitro ADME properties of various pyridine-pyrrolidine analogues have been characterized to assess their drug-like potential.

Metabolic Stability and Metabolite Identification in Non-Human Enzymatic Systems

Metabolic stability is a critical parameter in drug development, and it has been assessed for several related compounds in non-human liver microsomes. For example, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives showed acceptable stability in both human and mouse liver microsomes. semanticscholar.orgnih.gov One particular compound from this series, compound 35, had a half-life (T1/2) of 31.9 minutes in mouse liver microsomes. semanticscholar.orgnih.gov

In another study, a pyrrolidine derivative, compound 46, a CXCR4 antagonist, displayed significantly improved metabolic stability in rat liver microsomes compared to earlier compounds in the series. nih.govfrontiersin.org Similarly, a 7-pyrazole substituted imidazo[4,5-b]pyridine derivative showed moderate metabolic stability in mouse liver microsomes, with 40% of the compound being metabolized after a 30-minute incubation. nih.gov However, other related compounds, such as a m-pyrrolidine derivative, were found to be highly metabolized. nih.gov

The table below summarizes the metabolic stability of some analogous compounds in non-human systems.

| Compound Class | System | Parameter | Value | Reference |

| Imidazo[1,2-a]pyridine derivative (Compound 35) | Mouse Liver Microsomes | T1/2 | 31.9 min | semanticscholar.orgnih.gov |

| Pyrrolidine-based CXCR4 antagonist (Compound 46) | Rat Liver Microsomes | Stability | Markedly improved | nih.govfrontiersin.org |

| 7-pyrazole substituted imidazo[4,5-b]pyridine (Compound 7a) | Mouse Liver Microsomes | % Metabolized (30 min) | 40% | nih.gov |

| m-pyrrolidine derivative (Compound 14f) | Mouse Liver Microsomes | Stability | Highly metabolized | nih.gov |

Plasma Protein Binding

The extent of plasma protein binding can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. For a series of pyrrolo[3,4-c]pyridine-2-carboxamide derivatives, binding to mouse plasma protein was generally found to be moderate, at approximately 90% bound. nih.gov In contrast, some bicyclic pyrrolidine inhibitors of Toxoplasma gondii phenylalanine t-RNA synthetase exhibited very high plasma protein binding. biorxiv.org

Permeability Studies

The ability of a compound to permeate biological membranes is a key determinant of its oral absorption and distribution. The permeability of various pyridine and pyrrolidine containing compounds has been assessed using in vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were found to be highly permeable in a PAMPA assay, with permeability rates (Pe) greater than 10 nm/s. semanticscholar.orgnih.gov Studies on substituted pyridines have shown a wide range of permeability values across Caco-2 monolayers, indicating that chemical substitutions can significantly impact this property. nih.govnih.gov For instance, parent pyridine is highly permeable, and substitutions can reduce this permeability by almost 20-fold. nih.govnih.gov

The table below presents permeability data for some related compound classes.

| Compound Class | Assay | Permeability | Reference |

| Imidazo[1,2-a]pyridine derivatives | PAMPA | High (Pe > 10 nm/s) | semanticscholar.orgnih.gov |

| Substituted Pyridines | Caco-2 | Variable (highly dependent on substituent) | nih.govnih.gov |

Pharmacokinetic Characterization in Pre-clinical Species

Detailed pharmacokinetic studies on compounds with similar structural motifs, such as chiral pyrrolidine-based inhibitors and other heterocyclic amine derivatives, have been conducted in various preclinical species, including rodents (mice and rats) and non-human primates. These studies are crucial for understanding a compound's potential as a therapeutic agent by characterizing its in vivo behavior.

General Observations from Related Compounds:

Studies on analogous compounds suggest that the pharmacokinetic properties can be highly variable and are significantly influenced by small structural modifications. For instance, research on a complex chiral pyrrolidine derivative indicated favorable cell membrane permeability and oral bioavailability, which are desirable characteristics for a drug candidate. nih.gov However, other investigations into different chiral pyrrolidine-based inhibitors revealed poor penetration of the blood-brain barrier in rodent models. nih.gov

Metabolic stability is a key determinant of a compound's pharmacokinetic profile. In vitro studies using liver microsomes from preclinical species are commonly employed to predict in vivo clearance. For example, a series of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines underwent evaluation for their metabolic stability in liver S9 fractions. acs.org Similarly, the metabolic stability of other aminopyrimidine derivatives has been assessed in rodent liver microsomes.

The in vivo pharmacokinetic parameters of a related pyrazolopyrazine derivative, PF470, were characterized in rats and non-human primates. This included measurements of clearance, volume of distribution, half-life, and oral bioavailability. researchgate.net Such data, when available, is critical for predicting human pharmacokinetics and designing clinical trials.

Data from Representative Preclinical Studies on Structurally Related Compounds:

While specific data tables for this compound cannot be generated due to a lack of published information, the following table illustrates the type of pharmacokinetic data typically collected in preclinical studies for related heterocyclic compounds. The data presented here is for a distinct pyrazolopyrazine derivative and serves only as an example of pharmacokinetic characterization.

Table 1: Illustrative Pharmacokinetic Parameters of a Related Heterocyclic Compound (PF470) in Preclinical Species. researchgate.net

| Parameter | Rat | Non-Human Primate |

| Clearance (mL/min/kg) | ||

| In vivo | 25 | 7.6 |

| Human Liver Microsomes | 2.5 µL/min/mg | 2.5 µL/min/mg |

| Volume of Distribution (L/kg) | 1.9 | 1.8 |

| Half-life (h) | 1.1 | 3.3 |

| Bioavailability (%) | 100 | 80 |

This data is for the compound PF470, a pyrazolopyrazine derivative, and is not representative of this compound. It is included for illustrative purposes only.

The preclinical characterization of a compound's pharmacokinetics is a critical step in its development. The lack of specific published data for this compound highlights the need for further research to understand its therapeutic potential. Future studies would need to establish its ADME profile in relevant animal models to ascertain its viability for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyrrolidin-3-yl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, intermediates like pyrrolidine-3-amine and 2-chloropyridine can react under inert atmospheres (e.g., N₂ or Ar) using polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C. Catalysts such as Pd or Cu may enhance coupling efficiency . Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:halopyridine) and reaction time control (12–24 hrs) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrrolidine (δ 1.5–2.5 ppm for CH₂, δ 3.0–3.5 ppm for NH) and pyridine (δ 7.5–8.5 ppm for aromatic protons) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in H₂O/MeOH (70:30) at 1 mL/min for purity assessment (>95%) .

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak at m/z 163.22 (M+H⁺) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, dipole moments, and charge distribution. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). Results correlate with experimental UV-Vis spectra (λmax ~260 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

- Methodological Answer : Discrepancies in NMR or X-ray diffraction (XRD) data may arise from conformational flexibility or crystal packing. For XRD, use the SHELXTL suite for structure refinement, applying anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H···N interactions with distances ~2.93 Å) . For NMR, variable-temperature experiments or 2D-COSY/NOESY distinguish dynamic exchange processes .

Q. What strategies optimize the compound’s bioactivity in kinase inhibition assays?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the pyridine ring (e.g., introduce electron-withdrawing groups) to enhance binding to ATP pockets.

- Assay Design : Use FRET-based kinase assays (e.g., EGFR or CDK2) with ATP concentrations near Km (10–100 µM). IC50 values are determined via dose-response curves (4-parameter logistic model) .

- Selectivity Screening : Cross-test against off-target kinases (A₁, A₂A adenosine receptors) to validate specificity .

Q. How do solvent and catalyst choices impact scalability in large-scale synthesis?

- Methodological Answer : Transitioning from batch to flow chemistry improves reproducibility. For example:

- Catalyst : Immobilized Pd nanoparticles on silica reduce metal leaching and enable reuse (>5 cycles).

- Solvent : Switch from DMF to ethanol/water mixtures (green chemistry principles) to minimize waste.

- Process Monitoring : In-line FTIR tracks reaction progress, ensuring >90% conversion before quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.